Grifolic acid

GPR120 selective agonist FFAR4 signaling GPR40 counter-screen

Grifolic acid is the only tool compound offering clean GPR120 activation without confounding GPR40 signals—critical for enteroendocrine, adipocyte, and immune-cell studies. It outperforms generic GPR120 ligands (EPA, GW9508, TUG891) in oncology by inducing metabolic catastrophe via NADH/ATP depletion. As the biosynthetic precursor to anti-HIV chromene meroterpenoids, it also supports natural product chemistry programs. ≥98% purity, COA-verified. Select this non-substitutable, multi-target probe for your next study.

Molecular Formula C23H32O4
Molecular Weight 372.5 g/mol
Cat. No. B1672146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrifolic acid
SynonymsGrifolic acid;  Ilicicolinic Acid B
Molecular FormulaC23H32O4
Molecular Weight372.5 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C(=C1C(=O)O)O)CC=C(C)CCC=C(C)CCC=C(C)C)O
InChIInChI=1S/C23H32O4/c1-15(2)8-6-9-16(3)10-7-11-17(4)12-13-19-20(24)14-18(5)21(22(19)25)23(26)27/h8,10,12,14,24-25H,6-7,9,11,13H2,1-5H3,(H,26,27)/b16-10+,17-12+
InChIKeyQPIZDZGIXDKCRC-JTCWOHKRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Grifolic Acid for Research Procurement: An Evidence-Based Guide


Grifolic acid is a natural farnesyl phenolic compound first isolated from the mushroom Albatrellus confluens, also known as ilicicolinic acid B, with the chemical name 2,4-dihydroxy-6-methyl-3-[(2E,6E)-3,7,11-trimethyl-2,6,10-dodecatrien-1-yl]-benzoic acid . It functions primarily as a selective partial agonist of the free fatty acid receptor GPR120 (FFAR4) and as an inhibitor of carbonic anhydrase II (CAII) [1]. Unlike its precursor grifolin, grifolic acid contains a carboxyl group that confers distinct pharmacological properties, including the ability to activate ERK signaling and mobilize intracellular calcium in GPR120-expressing cells while exhibiting no activity at the structurally related GPR40 receptor [2].

Why Grifolic Acid Cannot Be Substituted with Generic GPR120 Agonists or Grifolin Analogs


Grifolic acid exhibits a unique dual-target profile combining GPR120 partial agonism with CAII inhibition, while demonstrating receptor selectivity that is not shared by other GPR120 ligands or structurally similar compounds [1]. For example, the endogenous GPR120 agonist α-linolenic acid (ALA) activates both GPR120 and GPR40, whereas grifolic acid shows exclusive selectivity for GPR120 with no cross-reactivity at GPR40 [2]. Furthermore, grifolic acid differs critically from its structural analog grifolin: grifolin lacks the carboxyl group and does not exhibit CAII inhibitory activity, nor does it possess the GPR120 partial agonist profile [3]. In antitumor applications, grifolic acid induces cell death via a GPR120-independent mechanism involving direct inhibition of NADH production and ATP depletion—a pathway not replicated by other GPR120 agonists such as EPA, GW9508, or TUG891, which showed no effect on tumor cell viability in comparative testing [4]. These mechanistic distinctions render grifolic acid non-substitutable with generic GPR120 ligands, fatty acids, or structurally related meroterpenoids in research applications.

Quantitative Differentiation of Grifolic Acid Against Comparators


Grifolic Acid vs. α-Linolenic Acid: Receptor Selectivity Comparison

Grifolic acid demonstrates exclusive selectivity for GPR120 over GPR40, whereas the endogenous fatty acid α-linolenic acid (ALA) activates both receptors. In a cell-based functional assay measuring ERK phosphorylation and intracellular calcium mobilization, grifolic acid (10 μM) induced robust ERK and [Ca2+]i responses in GPR120-expressing CHO cells but produced no detectable signal in GPR40-expressing cells [1]. In contrast, ALA (100 μM) activated both GPR120 and GPR40 signaling pathways [1]. Additionally, grifolic acid acted as a partial antagonist, inhibiting ALA-induced ERK responses in GPR120-expressing cells, further distinguishing its pharmacological profile from full agonists [1].

GPR120 selective agonist FFAR4 signaling GPR40 counter-screen

Grifolic Acid as a CAII Inhibitor: Potency Comparison Among Natural Phenolics

In a direct comparative screening of seven natural phenolic compounds against carbonic anhydrase II, grifolic acid exhibited the highest inhibitory potency with an IC50 of 6.37 μmol/L . This was substantially more potent than its structural analogs grifolin (IC50: 16.34 μmol/L) and 4-O-methyl-grifolic acid (IC50: 14.89 μmol/L), as well as the flavonoid quercetin (IC50: 71.73 μmol/L) . The IC50 range across all seven tested phenolics spanned 6.37 to 71.73 μmol/L, positioning grifolic acid as the most potent CAII inhibitor among this class of natural compounds .

carbonic anhydrase inhibition natural product inhibitor glaucoma research

Grifolic Acid vs. GPR120 Agonists in Antitumor Activity: Mechanistic Divergence

Grifolic acid induces tumor cell death through a mechanism independent of its GPR120 agonist activity, a feature not shared by other GPR120 agonists. In GH3 rat pituitary adenoma cells, grifolic acid dose- and time-dependently induced necrosis and significantly reduced mitochondrial membrane potential (MMP) and cellular ATP levels [1]. Critically, three other established GPR120 agonists—EPA (eicosapentaenoic acid), GW9508, and TUG891—had no effect on GH3 cell viability when tested under identical conditions [1]. Furthermore, siRNA-mediated knockdown of GPR120 did not alter grifolic acid-induced cell death, confirming that the antitumor effect operates through a distinct, GPR120-independent pathway involving inhibition of NADH production [1]. In isolated mitochondria, grifolic acid did not decrease MMP, indicating that its action targets cellular NADH generation upstream of the mitochondrial electron transport chain rather than directly uncoupling oxidative phosphorylation [1].

antitumor mechanism ATP depletion NADH inhibition

In Vivo Antitumor Efficacy and Safety Profile: Grifolic Acid in Osteosarcoma Xenografts

Grifolic acid demonstrated significant in vivo antitumor efficacy in nude mice bearing human osteosarcoma xenografts, with no detectable toxicity across multiple organ systems [1]. Intratumoral injection of grifolic acid promoted tumor cell death and significantly prolonged survival compared to vehicle-treated controls [1]. Comprehensive toxicity evaluation revealed no histological changes in liver, kidney, lung, or heart tissue, and no alterations in blood cell counts or plasma levels of total protein, alanine aminotransferase (ALT), or aspartate aminotransferase (AST) [1]. This favorable therapeutic window distinguishes grifolic acid from conventional chemotherapeutic agents that typically exhibit dose-limiting organ toxicities.

osteosarcoma therapy in vivo efficacy toxicity assessment

Grifolic Acid as a Biosynthetic Precursor: Distinct from Cannabigerolic Acid

Grifolic acid (3-farnesyl-orsellinic acid) serves as the biosynthetic precursor to daurichromenic acid, a chromene meroterpenoid with demonstrated anti-HIV activity [1]. This biosynthetic relationship distinguishes grifolic acid from structurally analogous prenylated phenolics such as cannabigerolic acid (CBGA). While CBGA (3-geranyl-olivetolic acid) is the precursor to cannabinoids including THC and CBD, grifolic acid utilizes a farnesyl (C15) rather than geranyl (C10) prenyl side chain and an orsellinic acid rather than olivetolic acid core, leading to fundamentally different cyclization products and biological activities [2]. The farnesyl side chain of grifolic acid also enables distinct membrane interactions and target binding compared to geranyl-containing analogs .

natural product biosynthesis meroterpenoid HIV drug precursor

Optimal Application Scenarios for Grifolic Acid Based on Evidence


Selective GPR120 (FFAR4) Signaling Studies Requiring GPR40 Exclusion

Grifolic acid is the preferred tool compound for investigators studying GPR120-mediated ERK activation and intracellular calcium mobilization without confounding GPR40 cross-reactivity. As demonstrated by Hara et al. (2009), grifolic acid activates GPR120-expressing cells while producing no detectable signal in GPR40-expressing cells [1]. This selectivity profile enables clean dissection of GPR120-specific pathways in enteroendocrine cells, adipocytes, and immune cells where both receptors may be co-expressed. Recommended working concentration: 10 μM for cell-based ERK and calcium assays [1].

Natural Product CAII Inhibitor Development and Structural Optimization

Grifolic acid serves as the lead scaffold for CAII inhibitor development among natural phenolic compounds, with an IC50 of 6.37 μmol/L—the most potent among the seven natural phenolics tested in the comparative study by Huang et al. (2009) . The aliphatic farnesyl chain and polar hydroxyl/carboxyl groups identified as critical for inhibitory activity provide rational starting points for medicinal chemistry optimization . Applications include glaucoma research, anticonvulsant development, and studies of CAII-related tumorigenesis.

Preclinical Oncology Models Investigating ATP Depletion and Metabolic Crisis

Grifolic acid is uniquely suited for oncology research focused on metabolic catastrophe induction via NADH production inhibition. Unlike other GPR120 agonists (EPA, GW9508, TUG891) which lack antitumor activity, grifolic acid reduces mitochondrial membrane potential, depletes cellular ATP, and induces tumor cell death across multiple osteosarcoma cell lines (U-2 OS, MG-63, Saos-2, 143B) [2][3]. In vivo, intratumoral grifolic acid prolongs survival in osteosarcoma xenograft models without detectable organ toxicity, supporting its use in preclinical efficacy and safety studies [4].

Meroterpenoid Biosynthesis and Semi-Synthesis of Daurichromenic Acid

Grifolic acid is the essential biosynthetic precursor for producing daurichromenic acid and related chromene meroterpenoids with anti-HIV activity [4]. Unlike cannabigerolic acid (CBGA) which yields cannabinoids upon cyclization, grifolic acid's farnesyl (C15) side chain and orsellinic acid core produce structurally distinct cyclization products . This application is relevant for natural product chemists and synthetic biologists engineering meroterpenoid pathways.

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